BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorophenyl)cyclohexan-1-amine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Source 4-(3,4-Dichlorophenyl)cyclohexan-1-amine (CAS 1429217-65-1) to accelerate CNS drug discovery. The 3,4-dichlorophenyl motif is a proven pharmacophore in monoamine reuptake inhibitor series, while the free cyclohexylamine spacer introduces conformational degrees of freedom absent in directly N-linked analogs. A patented reductive amination/hydrogenolysis route delivers high cis-isomeric enrichment, bypassing costly chiral separation. With a cLogP of 5.06 and TPSA of 62.3 Ų, the scaffold sits at the BBB-penetration boundary—ideal for structure-activity relationship (SAR) campaigns targeting sigma receptors or monoamine transporters. The unsubstituted primary amine supports diverse N-functionalization strategies without the steric or electronic constraints of pre-alkylated analogs, offering a derivatization-ready core for focused libraries. Procure this isomerically enriched building block to accelerate hit-to-lead optimization and streamline scale-up route development.

Molecular Formula C12H15Cl2N
Molecular Weight 244.16 g/mol
Cat. No. B13873571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)cyclohexan-1-amine
Molecular FormulaC12H15Cl2N
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC(=C(C=C2)Cl)Cl)N
InChIInChI=1S/C12H15Cl2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8,10H,1-2,4-5,15H2
InChIKeyGZLRHPKTVLWSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dichlorophenyl)cyclohexan-1-amine Procurement Guide: CAS 1429217-65-1 Technical Baseline


4-(3,4-Dichlorophenyl)cyclohexan-1-amine (CAS 1429217-65-1, MF C12H15Cl2N, MW 244.16) is a secondary amine featuring a cyclohexane ring substituted with a primary amine at the 1-position and a 3,4-dichlorophenyl moiety at the 4-position . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the cyclohexyl spacer providing conformational flexibility distinct from directly linked aromatic amines [1]. Its 3,4-dichlorophenyl substitution pattern is a privileged pharmacophore found in numerous CNS-active agents and sigma receptor ligands, though specific pharmacological activity data for the unsubstituted parent amine remains sparse in the open literature.

4-(3,4-Dichlorophenyl)cyclohexan-1-amine Procurement: Why In-Class Substitution Cannot Be Assumed


Cyclohexylamines bearing 3,4-dichlorophenyl substituents exhibit substantial variation in biological activity and physicochemical properties depending on amine substitution pattern, stereochemistry, and linker length [1]. The unsubstituted primary amine 4-(3,4-dichlorophenyl)cyclohexan-1-amine differs fundamentally from its N-alkylated analogs and from directly N-linked arylcyclohexylamines in terms of hydrogen-bonding capacity, basicity, metabolic stability, and synthetic utility as a derivatization-ready scaffold [2]. Regulatory starting material designation and intellectual property considerations further preclude simple analog substitution in cGMP manufacturing [3]. Procurement specifications must therefore be driven by compound-specific analytical and performance data rather than class-level assumptions.

4-(3,4-Dichlorophenyl)cyclohexan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement


cLogP Comparison: 4-(3,4-Dichlorophenyl)cyclohexan-1-amine vs. N-Alkylated Analog

The unsubstituted primary amine 4-(3,4-dichlorophenyl)cyclohexan-1-amine exhibits substantially higher lipophilicity (cLogP = 5.06) compared to a representative N-alkylated analog (N-[(3,4-dichlorophenyl)methyl]cyclohexanamine, cLogP = 4.28) [1]. This difference arises from the absence of the methylene spacer and the retention of the free primary amine, which reduces overall hydrogen-bonding capacity while maintaining the cyclohexyl-phenyl scaffold. The elevated cLogP value exceeds the typical Lipinski threshold (≤5), indicating that while the parent amine may have reduced passive permeability relative to more lipophilic tertiary amine derivatives, it offers a distinct starting point for SAR exploration requiring intermediate polarity [1].

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Topological Polar Surface Area Comparison: 4-(3,4-Dichlorophenyl)cyclohexan-1-amine vs. N-Alkylated Derivative

The target compound exhibits a Topological Polar Surface Area (TPSA) of 62.3 Ų, consistent with a single primary amine hydrogen-bond donor and three hydrogen-bond acceptors [1]. In comparison, a closely related analog bearing an additional amine substituent (N-[(3,4-dichlorophenyl)methyl]cyclohexanamine) demonstrates a lower TPSA of 21.3 Ų due to the presence of only one HBA and one HBD . The 41 Ų difference is substantial; TPSA values below 60 Ų generally correlate with improved oral absorption, while values between 60-140 Ų are associated with moderate permeability [1]. The target compound's intermediate TPSA positions it as a moderately polar scaffold amenable to further functionalization for tuning bioavailability.

Polar Surface Area Oral Bioavailability Prediction Physicochemical Profiling

Structural Differentiation from Directly N-Linked Arylcyclohexylamines: Conformational Flexibility via 4-Position Substitution

4-(3,4-Dichlorophenyl)cyclohexan-1-amine features the 3,4-dichlorophenyl group attached at the 4-position of the cyclohexane ring, creating a cyclohexyl spacer between the aromatic ring and the primary amine. This differs fundamentally from directly N-linked arylcyclohexylamines such as N-(3,4-dichlorophenyl)cyclohexanamine, where the aromatic ring is directly attached to the amine nitrogen. The 4-position substitution introduces a saturated two-carbon linker equivalent, increasing conformational flexibility and enabling cis/trans isomerism (four stereoisomers possible), whereas N-linked analogs are conformationally more restricted at the amine-aryl junction . This structural distinction is critical for SAR studies targeting specific receptor binding conformations, as demonstrated by the potent monoamine reuptake inhibition observed in structurally related phenyl-substituted cyclohexylamine derivatives [1].

Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Synthetic Accessibility and Cis-Selectivity: Differentiated from Generic 4-Substituted Cyclohexylamines

A patented process exists for preparing 4-substituted cis-cyclohexylamines with high cis-selectivity via reductive amination of 4-substituted cyclohexanones [1]. This method, applicable to compounds where the 4-substituent is an organic radical including substituted phenyl groups, enables stereocontrolled access to the cis isomer, which differs in three-dimensional geometry from the trans isomer. For 4-(3,4-dichlorophenyl)cyclohexan-1-amine, the cis and trans isomers are diastereomers with distinct physicochemical and potential biological properties. In contrast, generic 4-substituted cyclohexylamines prepared by non-stereoselective routes yield racemic cis/trans mixtures requiring costly chiral separation. The availability of a stereocontrolled synthetic route provides procurement advantage for applications requiring defined stereochemistry.

Stereoselective Synthesis Process Chemistry cis-Cyclohexylamine Preparation

4-(3,4-Dichlorophenyl)cyclohexan-1-amine: Evidence-Backed Procurement and Application Scenarios


CNS-Targeted Lead Optimization Requiring Intermediate Lipophilicity and TPSA

Medicinal chemistry programs targeting CNS indications should consider 4-(3,4-dichlorophenyl)cyclohexan-1-amine when SAR exploration requires a scaffold with cLogP of 5.06 and TPSA of 62.3 Ų. These values place the compound at the boundary of favorable CNS drug-like space, offering a starting point for further functionalization to optimize blood-brain barrier penetration while retaining the privileged 3,4-dichlorophenyl pharmacophore present in known monoamine reuptake inhibitors [1][2]. The free primary amine permits diverse N-derivatization strategies without the steric and electronic constraints of pre-alkylated analogs.

Stereochemistry-Dependent SAR Studies Requiring Defined Cis/Trans Isomers

Research programs investigating conformation-dependent target engagement should procure 4-(3,4-dichlorophenyl)cyclohexan-1-amine when access to stereochemically defined cis or trans isomers is required. The patented synthetic route enables high cis-selectivity via reductive amination, providing an isomerically enriched starting material that reduces reliance on costly chiral chromatographic separation [3]. This is particularly valuable for programs where the relative orientation of the aryl ring and amine group dictates receptor binding geometry, as observed in sigma receptor ligand series [2].

Derivatization Platform for Monoamine Transporter Modulator Discovery

Given that structurally related phenyl-substituted cyclohexylamines demonstrate potent inhibition of dopamine, serotonin, and norepinephrine reuptake [2], 4-(3,4-dichlorophenyl)cyclohexan-1-amine serves as a versatile core scaffold for synthesizing focused libraries targeting monoamine transporters. The 3,4-dichlorophenyl substitution pattern is a recognized privileged motif in CNS pharmacology, and the cyclohexyl spacer provides conformational degrees of freedom absent in directly N-linked analogs, enabling exploration of diverse pharmacophore geometries.

Process Development and Scale-Up of 4-Arylcyclohexylamine Intermediates

Chemical development teams scaling up 4-arylcyclohexylamine derivatives should evaluate 4-(3,4-dichlorophenyl)cyclohexan-1-amine as a benchmark substrate for optimizing the patented two-step reductive amination/hydrogenolysis sequence [3]. The process enables stereocontrolled access to cis-configured products and is applicable to diverse 4-substituted cyclohexanones, making it a relevant model system for developing robust, scalable routes to this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.